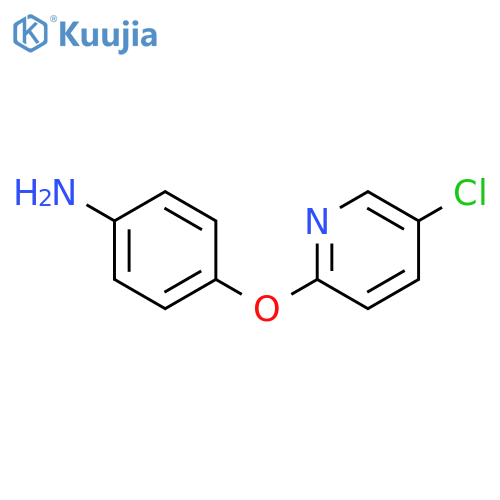Cas no 73474-62-1 (4-(5-Chloropyridin-2-yl)oxyaniline)

73474-62-1 structure
商品名:4-(5-Chloropyridin-2-yl)oxyaniline
4-(5-Chloropyridin-2-yl)oxyaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 4-[(5-chloro-2-pyridinyl)oxy]-
- SCHEMBL5370044
- DB-425808
- 4-(5-chloropyridin-2-yl)oxyaniline
- Z404017092
- 4-[(5-Chloro-2-pyridinyl)oxy]benzenamine
- EN300-55360
- CS-0251610
- 4-[(5-chloropyridin-2-yl)oxy]aniline
- AKOS009393858
- G21444
- 73474-62-1
- 4-(5-Chloropyridin-2-yl)oxyaniline
-
- インチ: InChI=1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2
- InChIKey: QBVYTFQMWSDIJO-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1N)OC2=NC=C(C=C2)Cl
計算された属性
- せいみつぶんしりょう: 220.0403406g/mol
- どういたいしつりょう: 220.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(5-Chloropyridin-2-yl)oxyaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-55360-0.25g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-55360-0.5g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-55360-2.5g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
| TRC | B406493-250mg |
4-[(5-Chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-55360-0.05g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| 1PlusChem | 1P019Y2K-500mg |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95% | 500mg |
$316.00 | 2025-03-04 | |
| 1PlusChem | 1P019Y2K-5g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95% | 5g |
$1185.00 | 2024-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322280-10g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95% | 10g |
¥33919.00 | 2024-07-28 | |
| A2B Chem LLC | AV42876-10g |
4-[(5-chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 95% | 10g |
$1452.00 | 2024-04-19 | |
| TRC | B406493-25mg |
4-[(5-Chloropyridin-2-yl)oxy]aniline |
73474-62-1 | 25mg |
$ 50.00 | 2022-06-07 |
4-(5-Chloropyridin-2-yl)oxyaniline 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
73474-62-1 (4-(5-Chloropyridin-2-yl)oxyaniline) 関連製品
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
